Azetidine, 3,3-dinitro-1-nitroso-
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Overview
Description
Azetidine, 3,3-dinitro-1-nitroso- is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidine, 3,3-dinitro-1-nitroso- typically involves the nitration of azetidine derivatives. One common method includes the reaction of azetidine with nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of intermediate nitroso and nitro groups, leading to the final product.
Industrial Production Methods
Industrial production of azetidine, 3,3-dinitro-1-nitroso- often employs large-scale nitration processes. These processes are designed to ensure high yield and purity of the compound. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Azetidine, 3,3-dinitro-1-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro and nitroso groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted azetidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Azetidine, 3,3-dinitro-1-nitroso- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of azetidine, 3,3-dinitro-1-nitroso- involves its interaction with molecular targets through its nitro and nitroso groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The compound’s high reactivity is attributed to the ring strain in the four-membered azetidine ring, which facilitates various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and reactivity.
2-Azetidinones: Four-membered rings with a carbonyl group, known for their use in β-lactam antibiotics.
Uniqueness
Azetidine, 3,3-dinitro-1-nitroso- is unique due to its combination of nitro and nitroso groups, which impart distinct chemical properties and reactivity. Its high nitrogen and oxygen content make it particularly valuable in the development of high-energy materials and as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3,3-dinitro-1-nitrosoazetidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O5/c8-4-5-1-3(2-5,6(9)10)7(11)12/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRBWHDGXAFZGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1N=O)([N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443004 |
Source
|
Record name | Azetidine, 3,3-dinitro-1-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191017-87-5 |
Source
|
Record name | Azetidine, 3,3-dinitro-1-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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